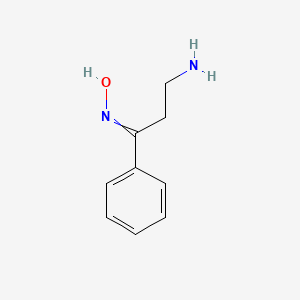![molecular formula C12H14ClNO3 B14629168 Ethyl 2-[(3-chloropropanoyl)amino]benzoate CAS No. 55301-53-6](/img/structure/B14629168.png)
Ethyl 2-[(3-chloropropanoyl)amino]benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-[(3-chloropropanoyl)amino]benzoate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is characterized by its unique structure, which includes a benzoate ester linked to a chloropropanoyl group through an amide bond.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(3-chloropropanoyl)amino]benzoate typically involves the reaction of ethyl benzoate with 3-chloropropanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the final product. The reaction conditions usually require a temperature range of 0-5°C to control the rate of reaction and prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise temperature and pressure control. The product is then purified through distillation or recrystallization to achieve the desired purity.
化学反应分析
Types of Reactions
Ethyl 2-[(3-chloropropanoyl)amino]benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding alcohol.
Substitution: The chlorine atom in the chloropropanoyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Reduction: Lithium aluminum hydride is a common reducing agent used under anhydrous conditions.
Substitution: Nucleophilic substitution reactions often use reagents like ammonia or primary amines in the presence of a base.
Major Products Formed
Hydrolysis: Benzoic acid and ethanol.
Reduction: Ethyl 2-[(3-hydroxypropanoyl)amino]benzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Ethyl 2-[(3-chloropropanoyl)amino]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can be activated in the body.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of ethyl 2-[(3-chloropropanoyl)amino]benzoate involves its interaction with specific molecular targets. The ester bond can be hydrolyzed by esterases in the body, releasing the active benzoic acid derivative. The chloropropanoyl group can undergo further metabolic transformations, leading to the formation of various metabolites that exert biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
相似化合物的比较
Ethyl 2-[(3-chloropropanoyl)amino]benzoate can be compared with other similar compounds such as:
Ethyl benzoate: Lacks the chloropropanoyl group and has different reactivity and applications.
Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester, leading to differences in physical properties and reactivity.
Ethyl 2-[(3-bromopropanoyl)amino]benzoate:
This compound stands out due to its unique combination of functional groups, which confer specific reactivity and potential for diverse applications in research and industry.
属性
CAS 编号 |
55301-53-6 |
|---|---|
分子式 |
C12H14ClNO3 |
分子量 |
255.70 g/mol |
IUPAC 名称 |
ethyl 2-(3-chloropropanoylamino)benzoate |
InChI |
InChI=1S/C12H14ClNO3/c1-2-17-12(16)9-5-3-4-6-10(9)14-11(15)7-8-13/h3-6H,2,7-8H2,1H3,(H,14,15) |
InChI 键 |
OXAWLAJPJIUJSF-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2Z)-1-ethyl-2-[[(3Z)-3-[(1-ethylbenzo[e][1,3]benzothiazol-1-ium-2-yl)methylidene]cyclohexen-1-yl]methylidene]benzo[e][1,3]benzothiazole;iodide](/img/structure/B14629090.png)

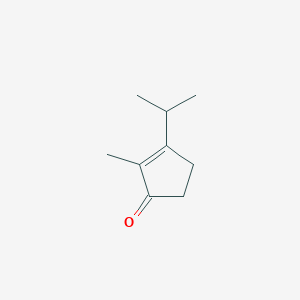
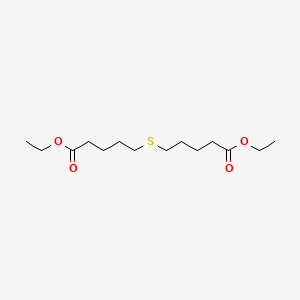
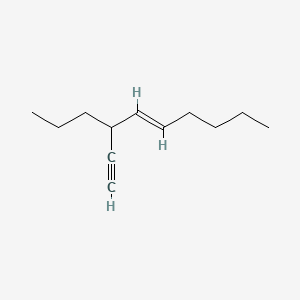
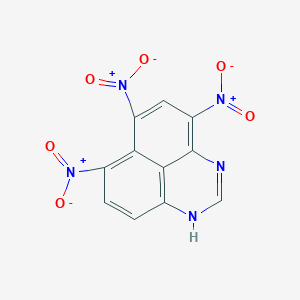
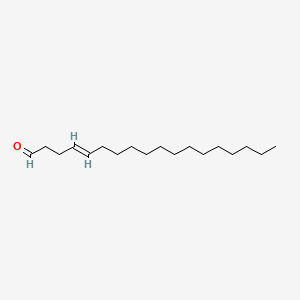
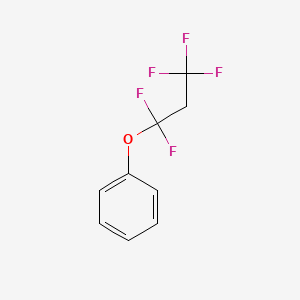
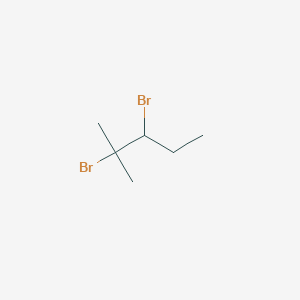

![2,2'-[(Pyridin-4-yl)methylene]bis(3-methyl-1H-indole)](/img/structure/B14629147.png)
